N-(2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl)propionamide
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Overview
Description
N-(2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl)propionamide is a synthetic organic compound that belongs to the class of fluorinated pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl)propionamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Fluorophenoxy Intermediate: The synthesis begins with the preparation of 2-fluorophenol, which is then reacted with an appropriate halogenated pyrimidine derivative under basic conditions to form the 2-(2-fluorophenoxy)pyrimidine intermediate.
Introduction of the Dimethyl Groups: The intermediate is then subjected to alkylation reactions to introduce the dimethyl groups at the 4 and 6 positions of the pyrimidine ring.
Formation of the Propionamide Moiety: Finally, the propionamide group is introduced through an amidation reaction using propionyl chloride and an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl)propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl)propionamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is utilized in the development of advanced materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl)propionamide involves its interaction with specific molecular targets. The fluorophenoxy group enhances its binding affinity to certain enzymes and receptors, while the dimethylpyrimidinyl moiety contributes to its stability and bioavailability. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-fluorophenoxy)-N-(2-nitrophenyl)propanamide
- N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide
Uniqueness
N-(2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl)propionamide is unique due to its specific combination of a fluorophenoxy group and a dimethylpyrimidinyl moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O2/c1-4-13(20)19-14-9(2)17-15(18-10(14)3)21-12-8-6-5-7-11(12)16/h5-8H,4H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPSKVHGWROCQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(N=C(N=C1C)OC2=CC=CC=C2F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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